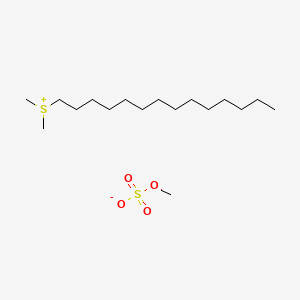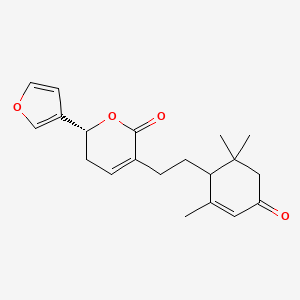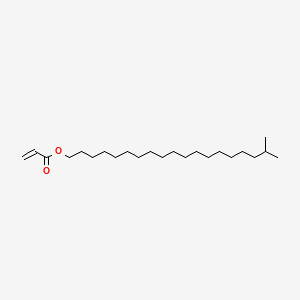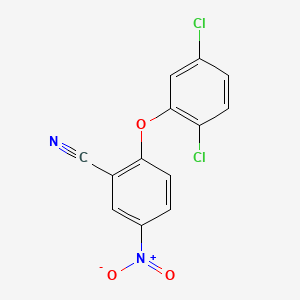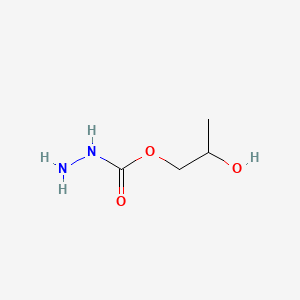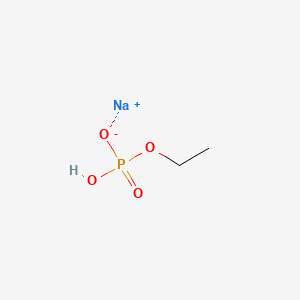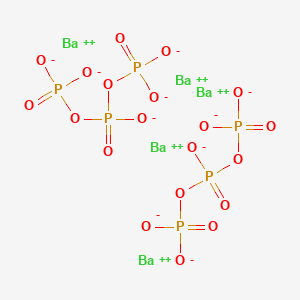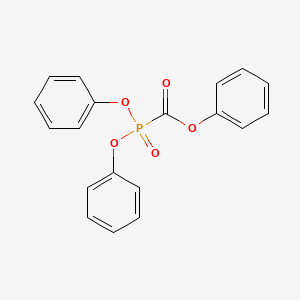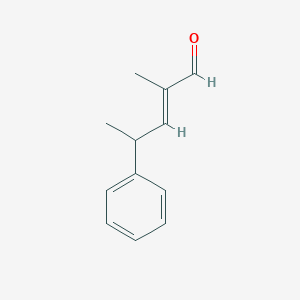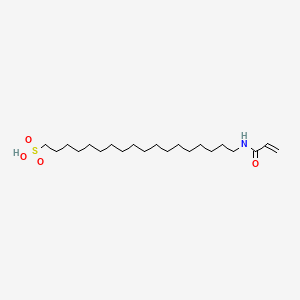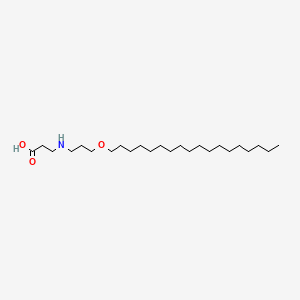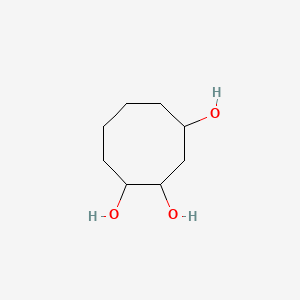
Cyclooctane-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctane-1,2,4-triol is an organic compound belonging to the class of cycloalkanes It is characterized by an eight-membered carbon ring with three hydroxyl groups attached at the 1, 2, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclooctane-1,2,4-triol can be synthesized through several methods. One common approach involves the hydroxylation of cyclooctane derivatives. For instance, cyclooctane can be subjected to oxidation reactions using reagents such as osmium tetroxide (OsO4) in the presence of hydrogen peroxide (H2O2) to introduce hydroxyl groups at specific positions on the ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclooctadiene followed by selective hydroxylation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while hydroxylation can be achieved using oxidizing agents under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooctane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form cyclooctane-1,2,4-trione using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of this compound can yield cyclooctane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form cyclooctane-1,2,4-trichloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Cyclooctane-1,2,4-trione
Reduction: Cyclooctane
Substitution: Cyclooctane-1,2,4-trichloride
Wissenschaftliche Forschungsanwendungen
Cyclooctane-1,2,4-triol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying the reactivity of cycloalkanes.
Biology: The compound can be used in the study of enzyme-catalyzed hydroxylation reactions and the metabolic pathways involving cycloalkanes.
Medicine: this compound derivatives may have potential therapeutic applications due to their unique structural properties.
Industry: It can be used in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of cyclooctane-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, enzymes such as hydroxylases may catalyze the hydroxylation of this compound, leading to the formation of different metabolites.
Vergleich Mit ähnlichen Verbindungen
Cyclooctane-1,2,4-triol can be compared with other cycloalkane derivatives such as:
Cyclooctane-1,2-diol: This compound has two hydroxyl groups and exhibits different reactivity and properties compared to this compound.
Cyclooctane-1,4-diol: With hydroxyl groups at the 1 and 4 positions, this compound has distinct chemical behavior and applications.
Cyclooctane-1,2,3-triol: Similar to this compound but with hydroxyl groups at the 1, 2, and 3 positions, leading to different reactivity patterns.
Eigenschaften
CAS-Nummer |
94249-16-8 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
cyclooctane-1,2,4-triol |
InChI |
InChI=1S/C8H16O3/c9-6-3-1-2-4-7(10)8(11)5-6/h6-11H,1-5H2 |
InChI-Schlüssel |
YVBCGAYPLVHGSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(CC(C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


